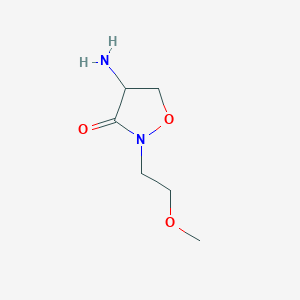
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is a heterocyclic compound that belongs to the class of isoxazolidinones. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with an amino group and a methoxyethyl group attached to the ring. Isoxazolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and crop science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one can be achieved through several methods. One common approach involves the cyclization of N-substituted hydroxylamines with functional allyl bromides. This reaction typically occurs in the presence of a base such as tert-butoxide in tert-butanol at reflux conditions . Another method involves the use of β-alkynyl hydroxamic acids, which undergo cyclization in the presence of gold(I) catalysts to form isoxazolidinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, leading to the formation of N-alkyl derivatives.
Oxidation and Reduction: Isoxazolidinones can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations may vary.
Common Reagents and Conditions
Alkylation: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the compound, and substituted isoxazolidinones.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: Isoxazolidinones are important pharmacophores in medicinal chemistry.
Crop Science: Some isoxazolidinones exhibit herbicidal activity and are used as lead structures in crop protection research.
Organic Synthesis: The compound serves as a building block in the synthesis of various biologically active molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of α-d-amino acid oxidase, the compound binds to the enzyme’s active site, preventing the oxidation of amino acids. This inhibition can modulate physiological processes such as hormone secretion and synaptic transmission . Additionally, its interaction with γ-aminobutyric acid aminotransferase affects neuronal activity by altering the levels of γ-aminobutyric acid in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazolidin-5-ones: These compounds share a similar five-membered ring structure but differ in the position of the amino group and other substituents.
Uniqueness
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-amino-2-(2-methoxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H12N2O3/c1-10-3-2-8-6(9)5(7)4-11-8/h5H,2-4,7H2,1H3 |
InChI-Schlüssel |
FIGBFRFTCBWNRH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=O)C(CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

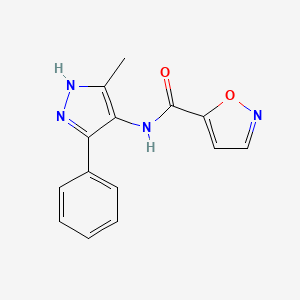
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
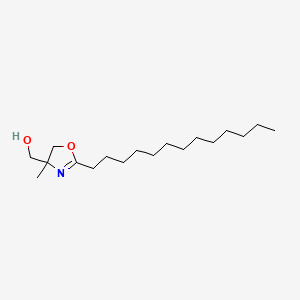
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)

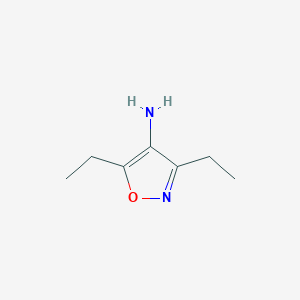
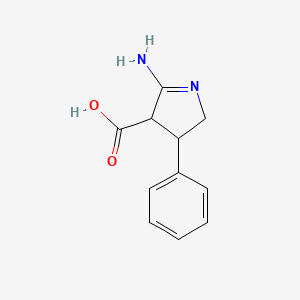
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
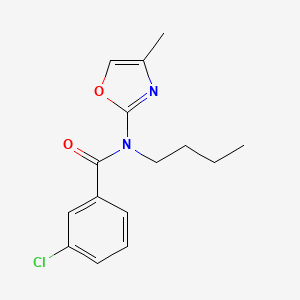

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
